Boc-L-tryptophan tert-butyl ester
CAS No.:
Cat. No.: VC18711576
Molecular Formula: C20H28N2O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O4 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |
| Standard InChI Key | IVXDHDUSJQBGMA-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
Boc-L-tryptophan tert-butyl ester is characterized by a tryptophan backbone modified at two key positions:
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Amino Group Protection: The Boc group () shields the α-amino group, preventing unintended nucleophilic reactions during peptide elongation .
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Carboxyl Group Protection: The tert-butyl ester () stabilizes the carboxylic acid moiety, enabling selective deprotection under acidic conditions .
The indole ring of tryptophan remains unmodified, preserving its capacity for hydrophobic interactions and π-stacking in biological systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemical integrity of the L-configuration, which is critical for maintaining compatibility with natural peptide sequences .
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis of Boc-L-tryptophan tert-butyl ester typically involves three stages:
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Boc Protection: Reaction of L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide yields Boc-L-tryptophan .
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Esterification: The carboxyl group is protected via reaction with tert-butyl bromide under alkaline conditions, forming the tert-butyl ester .
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Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 47% to 60% depending on steric and electronic factors .
Notably, alkylation of the indole nitrogen (e.g., with propyl or butyl bromides) can introduce additional substituents, albeit with reduced efficiency for bulky groups (e.g., isopropyl: 32% yield) .
Applications in Scientific Research
Peptide Synthesis
As a building block in solid-phase peptide synthesis (SPPS), Boc-L-tryptophan tert-butyl ester enables the construction of complex peptides with high fidelity. The Boc group is selectively removed using trifluoroacetic acid (TFA), while the tert-butyl ester remains intact, allowing sequential elongation of peptide chains . This orthogonal protection strategy is pivotal for synthesizing peptides with therapeutic potential, such as antimicrobial agents and hormone analogs .
Drug Development
Derivatives of Boc-L-tryptophan tert-butyl ester have demonstrated promising pharmacological activities:
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Antitumor Effects: 1-Butyltryptophan (1-BT), a derivative synthesized from Boc-protected tryptophan, exhibited potent cytotoxicity against SGC7901 gastric cancer and HeLa cervical cancer cells, achieving 50% inhibition at 1 mmol/L .
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Neuropharmacology: The compound’s structural similarity to serotonin precursors positions it as a candidate for modulating neurotransmitter pathways, with potential applications in treating depression and anxiety .
Comparative Analysis with Related Compounds
Boc-L-tryptophan tert-butyl ester belongs to a family of protected amino acids, each with distinct properties:
| Compound | Structural Features | Applications |
|---|---|---|
| Boc-L-Tyrosine tert-butyl | Phenolic hydroxyl protection | Enzyme substrate studies |
| Boc-L-Phenylalanine ethyl | Ethyl ester; enhanced lipophilicity | Membrane-permeable peptide design |
| N-Methyl-Boc-L-Tryptophan | Methylated amino group | Solubility modulation in drug candidates |
The tert-butyl ester group in Boc-L-tryptophan tert-butyl ester confers superior stability compared to methyl or ethyl esters, making it preferable for long-term storage and multi-step syntheses .
Pharmacological and Mechanistic Insights
Cytotoxicity and Mechanism of Action
In vitro studies using the MTT assay revealed that alkylated tryptophan analogs derived from Boc-L-tryptophan tert-butyl ester disrupt cancer cell proliferation via multiple pathways:
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Cell Cycle Arrest: 1-BT induces G1-phase arrest in HeLa cells, as evidenced by flow cytometry .
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Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization were observed in treated SGC7901 cells .
Structure-activity relationship (SAR) studies indicate that longer alkyl chains (e.g., butyl) enhance hydrophobic interactions with cellular targets, increasing potency .
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